Acetato de etilo-D3

Descripción general

Descripción

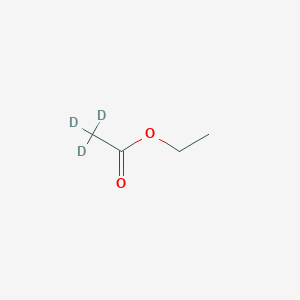

Ethyl acetate-D3, also known as deuterated ethyl acetate, is an isotopically labeled compound where three hydrogen atoms are replaced with deuterium. This compound is commonly used in various scientific research applications due to its unique properties. Ethyl acetate-D3 has the molecular formula C4H5D3O2 and is a colorless liquid with a characteristic sweet smell.

Aplicaciones Científicas De Investigación

Analytical Chemistry

Column Chromatography and Extraction

Ethyl acetate-D3 is extensively used as a solvent in column chromatography due to its ability to dissolve a wide range of compounds. It serves as a mobile phase for separating and identifying different compounds in mixtures. The incorporation of deuterium enhances the sensitivity of mass spectrometry analyses, allowing for improved detection limits in qualitative and quantitative studies .

Case Study: LC-MS Analysis

A study demonstrated the use of ethyl acetate-D3 in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze acyl-homoserine lactones (acyl-HSLs) from E. coli cultures. The deuterated solvent improved the accuracy of retention time analysis and quantification, highlighting its utility in microbiological studies .

Pharmacology

Drug Development and Metabolism Studies

Ethyl acetate-D3 is utilized in pharmacological research to study drug metabolism and interactions. Its deuterated nature allows researchers to trace metabolic pathways with greater precision. For instance, it can be used to label compounds during synthesis, facilitating the investigation of drug absorption and distribution in biological systems.

Case Study: PET Tracers

In a study exploring dopamine D3 receptor antagonists, ethyl acetate-D3 was employed during the synthesis of radiolabeled compounds. This application underscores its role in developing positron emission tomography (PET) tracers for monitoring receptor activity in vivo, which is crucial for understanding neurological disorders .

Environmental Science

Pollution Monitoring

Ethyl acetate-D3 can be used as a reference standard in environmental monitoring studies to assess the degradation of organic pollutants. Its isotopic labeling aids in distinguishing between natural and anthropogenic sources of contamination.

Case Study: Degradation Pathways

Research examining the degradation pathways of ethyl acetate in various environmental conditions utilized ethyl acetate-D3 to trace the breakdown products accurately. This application is vital for developing strategies for pollution remediation .

Food Industry

Flavoring Agent

In food science, ethyl acetate-D3 is applied as a flavoring agent due to its pleasant odor profile. The deuterated version allows for tracing flavor compounds during sensory analysis, providing insights into flavor release mechanisms.

Case Study: Sensory Analysis

A study on flavor release dynamics used ethyl acetate-D3 to label flavor compounds in confectionery products. The results indicated that deuterium labeling significantly enhanced the understanding of how flavors are perceived over time .

Industrial Applications

Solvent in Coatings and Inks

Ethyl acetate-D3 finds applications as a solvent in coatings and inks due to its excellent solvency properties. The use of deuterated solvents can help improve the performance characteristics of these products while providing insights into their chemical behavior during formulation.

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Analytical Chemistry | Column chromatography | Improved separation sensitivity |

| Pharmacology | Drug metabolism studies | Enhanced tracing capabilities |

| Environmental Science | Pollution monitoring | Distinguishing contamination sources |

| Food Industry | Flavoring agent | Insights into flavor dynamics |

| Industrial Applications | Solvent for coatings and inks | Enhanced performance characteristics |

Mecanismo De Acción

Target of Action

Ethyl acetate-D3, like its non-deuterated counterpart ethyl acetate, is primarily used as a solvent in various industrial and chemical processes . It doesn’t have a specific biological target due to its general use as a solvent. It’s worth noting that ethyl acetate and its derivatives have been found to be part of the metabolic pathways of various organisms, indicating that they may interact with numerous enzymes and biochemical processes .

Mode of Action

Conversely, in hydrolysis, the ester is broken down into its constituent alcohol and acid .

Biochemical Pathways

Ethyl acetate-D3 may be involved in various biochemical pathways. For instance, it has been found to be a part of the metabolic pathways in certain bacterial species . In these organisms, ethyl acetate can be broken down into ethanol and acetate, which can then enter the central metabolism of the organism and be used for energy production and biosynthesis .

Pharmacokinetics

Ethyl acetate, in general, is known to be rapidly absorbed and distributed throughout the body following inhalation or oral exposure . It’s metabolized primarily in the liver, where it’s converted into ethanol and acetic acid, both of which can be further metabolized or excreted .

Result of Action

As a solvent, ethyl acetate-D3’s primary action is to dissolve other substances. In a biological context, its breakdown products, ethanol and acetate, can enter various metabolic pathways and contribute to processes such as energy production . Excessive exposure to ethyl acetate can lead to irritation of the eyes, skin, and respiratory tract, and at very high concentrations, it can have narcotic effects .

Action Environment

The action of ethyl acetate-D3 can be influenced by various environmental factors. For instance, its volatility and efficacy as a solvent can be affected by temperature and pressure . In a biological context, factors such as pH and the presence of other metabolites can influence its breakdown and the subsequent metabolic pathways that its products enter .

Análisis Bioquímico

Cellular Effects

Studies on ethyl acetate have shown that it can have neuroprotective effects against H2O2-induced apoptotic cell death of primary cortical neuronal cells .

Molecular Mechanism

Ethyl acetate is known to be involved in the synthesis of ethanol from acetic acid, a process that involves a series of reactions catalyzed by enzymes .

Temporal Effects in Laboratory Settings

Ethyl acetate has been studied for its stability and degradation over time in various conditions .

Dosage Effects in Animal Models

Studies on ethyl acetate have shown protective effects in adjuvant arthritis rats when administered at certain dosages .

Metabolic Pathways

Ethyl acetate is known to be involved in the metabolism of vitamin D3, forming unique hydroxylated metabolites during catalysis with cytochrome P450scc (CYP11A1) .

Transport and Distribution

Studies on mixed solutions of water/acetonitrile/ethyl acetate have shown specific microfluidic flows when delivered into a microspace under laminar flow conditions .

Subcellular Localization

Studies on the subcellular localization of proteins and related topics have shown advances in the prediction of subcellular localization from amino acid sequences .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl acetate-D3 can be synthesized through the esterification of deuterated ethanol (C2H5D3OH) with acetic acid (CH3COOH) in the presence of an acid catalyst such as sulfuric acid. The reaction is as follows:

C2H5D3OH+CH3COOH→C4H5D3O2+H2O

Industrial Production Methods

Industrial production of ethyl acetate-D3 involves the same esterification process but on a larger scale. The reaction is typically carried out in a continuous reactor with efficient removal of water to drive the equilibrium towards the formation of the ester. The use of azeotropic distillation can help in the separation and purification of the product.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl acetate-D3 undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, ethyl acetate-D3 can be hydrolyzed to deuterated ethanol and acetic acid.

Reduction: Ethyl acetate-D3 can be reduced to deuterated ethanol using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

Hydrolysis: Deuterated ethanol and acetic acid.

Reduction: Deuterated ethanol.

Substitution: Various substituted esters depending on the nucleophile used.

Comparación Con Compuestos Similares

Ethyl acetate-D3 can be compared with other deuterated esters such as:

Methyl acetate-D3: Similar in structure but with a methyl group instead of an ethyl group.

Propyl acetate-D3: Contains a propyl group instead of an ethyl group.

Butyl acetate-D3: Contains a butyl group instead of an ethyl group.

Uniqueness

Ethyl acetate-D3 is unique due to its specific deuterium labeling, which provides distinct advantages in analytical techniques such as NMR and mass spectrometry. Its relatively simple structure and widespread use make it a valuable compound in various research fields.

Actividad Biológica

Ethyl acetate-D3, a deuterated form of ethyl acetate, has garnered attention in various fields of research due to its unique properties and biological activities. This article provides an in-depth examination of the biological activity associated with Ethyl acetate-D3, including its synthesis, mechanisms of action, and relevant case studies.

Ethyl acetate (EtOAc) is an ester formed from ethanol and acetic acid. The deuterated variant, Ethyl acetate-D3, is used in studies requiring isotopic labeling for tracking metabolic pathways or reaction mechanisms. The synthesis of Ethyl acetate-D3 typically involves the reaction of deuterated ethanol with acetic acid under controlled conditions.

Mechanisms of Biological Activity

The biological activity of Ethyl acetate-D3 can be attributed to several mechanisms:

- Solvent Properties : As a solvent, Ethyl acetate-D3 can influence the solubility and stability of various compounds, impacting their biological availability.

- Metabolic Pathways : Ethyl acetate itself is known to undergo hydrolysis to form acetic acid and ethanol, which may then participate in biological processes. The deuterated form allows for the tracing of these metabolites in biological systems.

Case Studies and Research Findings

- In Vitro Studies on Cell Lines :

- Research has demonstrated that Ethyl acetate-D3 can modulate cellular responses in various human cell lines. For instance, studies using HL60 cells showed that treatment with Ethyl acetate-D3 influenced gene expression related to differentiation and apoptosis, suggesting potential applications in cancer therapy .

- Impact on Vitamin D Metabolism :

Data Table: Summary of Biological Activities

| Study | Cell Line/Model | Biological Activity Observed | Reference |

|---|---|---|---|

| 1 | HL60 | Enhanced differentiation markers | |

| 2 | HepG2/RPTEC | Increased Vitamin D metabolism | |

| 3 | Various | Modulation of apoptosis pathways |

Stability and Formulation Challenges

Despite its beneficial effects, the stability of Ethyl acetate-D3 in various formulations poses challenges. Factors such as temperature, light exposure, and pH can significantly affect its stability and efficacy . Research has focused on stabilizing this compound through various means, including the use of stabilizing agents like EDTA.

Propiedades

IUPAC Name |

ethyl 2,2,2-trideuterioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKOWRVHYACXOJ-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

91.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying the pyrolysis of Ethyl acetate-D3 and its deuterated analogs?

A1: Studying the pyrolysis of Ethyl acetate-D3 and its analogs, like ethyl-d5 acetate and ethyl-1,1,2,2-d4 acetate, provides valuable insights into the reaction mechanism of thermal decomposition. [] By comparing the rate constants and kinetic isotope effects observed with different isotopic substitutions, researchers can pinpoint the rate-determining steps and understand the role of specific hydrogen atoms in the reaction pathway. This information is crucial for optimizing industrial processes involving pyrolysis and developing more efficient catalysts.

Q2: The research mentions that Ethyl acetate-D3 exhibited no significant difference in decomposition rate compared to normal Ethyl acetate. What can be inferred from this observation?

A2: This finding suggests that the C-H bonds in the methyl group of the acetate moiety are not significantly involved in the rate-determining step of the pyrolysis reaction. [] The absence of a primary kinetic isotope effect implies that the cleavage of these specific C-H bonds is not a rate-limiting factor in the overall decomposition process.

Q3: How was Ethyl acetate (specifically the D3 fraction) utilized in the study on Momordica charantia's anticancer properties?

A3: Researchers employed the Ethyl acetate fraction (D3), obtained through solvent partitioning of the crude water-soluble extract of Momordica charantia, to investigate its impact on human lung and breast cancer cell lines. [, ] This fraction, alongside others, was administered to the cells, and various parameters like mitochondrial membrane potential, reactive oxygen species generation, and ATP levels were analyzed to understand the potential mechanisms of cell death induced by Momordica charantia.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.